8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 55944-38-2
Cat. No.: VC1996283
Molecular Formula: C15H20N2O2S
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55944-38-2 |
|---|---|
| Molecular Formula | C15H20N2O2S |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H20N2O2S/c18-14(19)13-11-20-15(16-13)6-8-17(9-7-15)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19) |
| Standard InChI Key | MTKKMDPMKIEJJX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12NC(CS2)C(=O)O)CC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC12NC(CS2)C(=O)O)CC3=CC=CC=C3 |
Introduction
Physicochemical Properties and Identification
Basic Physical and Chemical Properties
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is characterized by several distinctive physical and chemical properties. The compound has a molecular formula of C15H20N2O2S with a molecular weight of 292.4 g/mol. It presents as a solid with a melting point range of 138-141°C. These properties are essential considerations for formulation development and stability assessments in pharmaceutical applications .
The compound's physical state at room temperature and relatively high melting point suggest strong intermolecular interactions, likely through hydrogen bonding of the carboxylic acid groups. This characteristic impacts both its solubility profile and stability in various formulation conditions. Understanding these parameters is crucial for developing effective delivery systems for potential therapeutic applications .
Identification Parameters and Spectral Characteristics
For reliable identification and quality control purposes, several analytical parameters have been established for 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid. These parameters include:
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IUPAC Name: 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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CAS Registry Number: 55944-38-2
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Standard InChI: InChI=1S/C15H20N2O2S/c18-14(19)13-11-20-15(16-13)6-8-17(9-7-15)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19)
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Standard InChIKey: MTKKMDPMKIEJJX-UHFFFAOYSA-N
These identification parameters provide unambiguous characterization of the compound and facilitate its registration in chemical databases. The spectral characteristics, including NMR, IR, and mass spectrometry profiles, further contribute to its comprehensive characterization and quality assessment .
Solubility Profile and Chemical Reactivity
The solubility profile of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is influenced by its functional groups. The presence of both hydrophobic (benzyl group) and hydrophilic (carboxylic acid) moieties gives the compound an amphiphilic character. This balanced solubility profile is advantageous for pharmaceutical applications, as it facilitates both formulation processes and biological distribution .
The compound's chemical reactivity is primarily associated with its carboxylic acid group, which can undergo various reactions including esterification, amidation, and reduction. The nitrogen atoms in the spirocyclic system can also participate in reactions, serving as nucleophilic centers for alkylation or acylation. These reactive sites provide opportunities for structural modifications to enhance biological activity or improve pharmacokinetic properties .
Synthesis Methodologies and Chemical Transformations
General Synthetic Approaches
Structure-Activity Relationships and Comparative Analysis
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on diazaspiro compounds provide valuable insights into the relationship between structural features and biological activities. These studies indicate that modifications on the diazaspiro framework can significantly influence biological activity. Key structural features affecting activity include:
Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced biological activities or improved pharmacokinetic properties .
Comparison with Similar Compounds
A comparative analysis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid with structurally similar compounds reveals important insights into the effects of structural modifications on biological activities. The table below presents a comparison of key parameters for related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Biological Activities |
|---|---|---|---|---|
| 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C15H20N2O2S | 292.4 | Thiazolidine ring, Benzyl substituent, Carboxylic acid | Potential therapeutic applications (limited studies) |
| 4-Acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C17H22N2O3S | 334.4 | Acetyl group on nitrogen, Thiazolidine ring | Enhanced enzyme binding (inferred) |
| 8-Benzyl-4-(4-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C23H26N2O5 | 410.5 | Oxa substitution for thia, Methoxybenzoyl group | Potential anticancer activity |
| 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid | C16H22N2O2 | 274.4 | No sulfur atom, Different nitrogen arrangement | Anticancer, Neuroprotective, Anti-inflammatory |
This comparative analysis highlights the impact of structural modifications on physicochemical properties and biological activities, providing valuable guidance for the design of new derivatives with improved therapeutic profiles.
Pharmacophore Identification
Analysis of the structure-activity relationships of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid and related compounds has facilitated the identification of key pharmacophoric elements responsible for biological activities. These pharmacophoric features include:
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The spirocyclic core, which provides the necessary three-dimensional scaffold for receptor binding
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The benzyl group, which offers hydrophobic interactions with target proteins
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The carboxylic acid moiety, which provides hydrogen bonding capabilities
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The sulfur atom in the thiazolidine ring, which contributes to specific binding interactions
Understanding these pharmacophoric elements is essential for rational drug design efforts aimed at developing new derivatives with enhanced activity profiles or targeting specific biological pathways .
Research Applications and Future Perspectives
Current Research Applications
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is primarily used in research applications, serving as a valuable tool for various scientific investigations. Its current research applications include:
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Medicinal chemistry investigations focusing on structure-activity relationships
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Development of new synthetic methodologies for spirocyclic compounds
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Exploration of biological activities, particularly in neurological and oncological contexts
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Use as a reference compound for the development of related derivatives
These research applications contribute to the advancement of scientific knowledge and the development of new therapeutic agents based on the diazaspiro scaffold .
Analytical Methods and Characterization Techniques
Various analytical methods and characterization techniques are employed for the analysis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, ensuring its identity, purity, and structural integrity. These techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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X-ray crystallography for definitive three-dimensional structural determination
These analytical methods provide comprehensive characterization of the compound, supporting both research applications and quality control in synthesis and formulation processes .
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